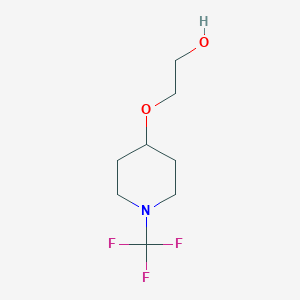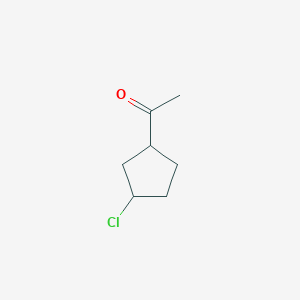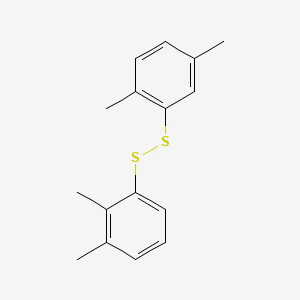
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl is an organic compound characterized by the presence of two phenyl rings, each substituted with methyl groups at the 2,3- and 2,5- positions, respectively, and connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl can be synthesized through the oxidative polymerization of diphenyl disulfide. This reaction is typically catalyzed by vanadyl acetylacetonate under controlled conditions. Another method involves the preparation of unsymmetrical disulfides from the corresponding thiols and bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide under mild conditions, yielding very good results.
Industrial Production Methods
Industrial production methods for disulfide compounds often involve large-scale oxidative coupling reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. detailed industrial processes for this specific compound are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfones and sulfoxides.
Reduction: It can be reduced to form thiol compounds.
Nucleophilic Substitution: It acts as a nucleophile in reactions with various electrophiles such as alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Nucleophilic Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Major Products
Oxidation: Sulfones and sulfoxides.
Reduction: Thiol compounds.
Nucleophilic Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in protein engineering and stabilization through disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, particularly in the stabilization of protein-based drugs.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and other macromolecules. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide bonds that enhance protein stability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disulfide, bis(2,5-dimethylphenyl): Similar in structure but with symmetrical substitution on both phenyl rings.
Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl: Another related compound with different methyl substitution patterns.
Uniqueness
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and physical properties compared to its symmetrical counterparts.
Eigenschaften
CAS-Nummer |
64346-56-1 |
|---|---|
Molekularformel |
C16H18S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-[(2,5-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-13(3)16(10-11)18-17-15-7-5-6-12(2)14(15)4/h5-10H,1-4H3 |
InChI-Schlüssel |
KXGBMWQZCKXTKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)SSC2=CC=CC(=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
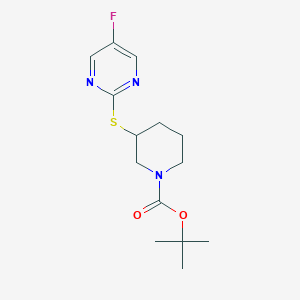
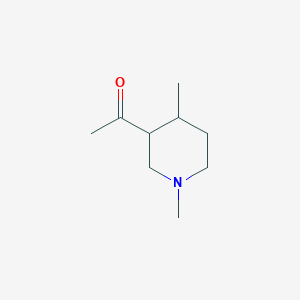
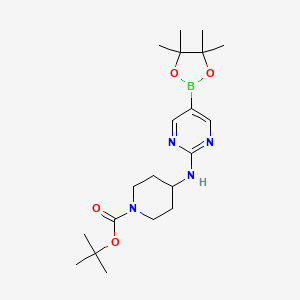
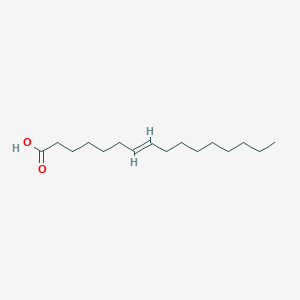
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
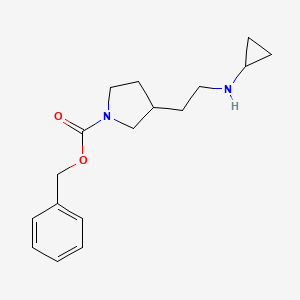

![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
